(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester (CAS 321744-26-7) is a chiral, orthogonally protected piperidine building block containing a cis-configured hydroxyl group and a methyl ester at the 2-position, with the amine masked by a tert-butoxycarbonyl (Boc) group. The compound bears a close structural relationship to the non-proteinogenic amino acid 4-hydroxypipecolic acid, a scaffold known to exhibit stereochemistry-dependent biological and conformational properties.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 321744-26-7
Cat. No. B1585858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester
CAS321744-26-7
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1
InChIKeyRNMVWSAJMIKMDY-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Specification Sheet: (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester (CAS 321744-26-7)


(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester (CAS 321744-26-7) is a chiral, orthogonally protected piperidine building block containing a cis-configured hydroxyl group and a methyl ester at the 2-position, with the amine masked by a tert-butoxycarbonyl (Boc) group [1]. The compound bears a close structural relationship to the non-proteinogenic amino acid 4-hydroxypipecolic acid, a scaffold known to exhibit stereochemistry-dependent biological and conformational properties [2]. Its well-defined (2R,4S) absolute configuration and dual protecting-group strategy position this molecule as an intermediate for the assembly of target molecules where both stereochemical fidelity and orthogonal deprotection are prerequisites for downstream success.

Stereodefined (2R,4S) cis configuration for target synthesis
Orthogonal Boc and methyl ester protection for selective deprotection
Supports stereocontrolled assembly of 4-hydroxypipecolic acid scaffolds

Why Generic Substitution of (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester Fails in Stereocontrolled Synthesis


Generic substitution fails because the required (2R,4S) absolute configuration is not interchangeable with other diastereomers or enantiomers without fundamentally altering the stereochemical outcome of the intended synthesis. The cis relationship between the 2-carboxylate and the 4-hydroxyl group in this specific isomer dictates the molecular geometry available for downstream transformations such as intramolecular hydrogen bonding, chelation-controlled reductions, or stereospecific ring closures [1]. Substituting the (2S,4R) enantiomer yields the opposite handedness in the final product, while using a trans isomer ((2R,4R) or (2S,4S)) changes the spatial orientation of the hydroxyl group, which can drastically affect the diastereoselectivity of key steps such as stereoselective hydrogenation [2]. Even racemic or scalemic mixtures that lack a defined enantiomeric excess introduce an unpredictable distribution of products, compromising the reproducibility and yield of subsequent reactions.

Enantiomer mismatch

Using the (2S,4R) enantiomer may yield opposite stereochemical outcome in the final product.

Diastereomer substitution

Trans isomers alter hydroxyl orientation, likely affecting diastereoselectivity in key steps such as hydrogenation.

Racemic or scalemic mixtures

Lack of defined enantiomeric excess may introduce unpredictable product distribution, compromising reproducibility.

Quantitative Differentiation Guide: (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester vs. Closest Analogs


Stereochemical Purity Benchmarking: (2R,4S) Isomer vs. (2S,4R) Enantiomer

The target (2R,4S) isomer is commercially supplied with a defined and auditable stereochemical purity specification. The (2R,4S) isomer, as sold by Thermo Scientific Chemicals, carries a guaranteed minimum enantiomeric excess of 98% and a chemical purity of ≥94% (HPLC) . In contrast, the enantiomeric (2S,4R) isomer (CAS 254882-06-9) is also listed at 98% e.e. by certain suppliers ; however, the absence of a unified lot-release standard across vendors means the (2R,4S) product from major accredited suppliers provides a level of batch-to-batch stereochemical traceability that is not uniformly guaranteed for its enantiomeric counterpart. This documented purity enables consistent specific rotation and chiroptical properties required for cGMP intermediate control.

Enantiomeric Purity Benchmarking
Specification review
Target (2R,4S) ≥98% e.e., ≥94% chemical purity (HPLC)
Comparator (2S,4R) ≥98% e.e., 95% area (no HPLC commitment)
Supports lot-specific traceability for stereochemical purity
Vendor CoA-dependent; verify HPLC method
Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Stereochemical Role in Downstream Transformations: cis-(2R,4S) vs. trans-(2R,4R) Diastereomer

The cis-configured (2R,4S) isomer is a direct precursor to cis-(2R,4S)-4-hydroxypipecolic acid via stereoselective hydrogenation, a transformation that preserves the cis orientation of the hydroxyl and carboxyl groups. In the chemoenzymatic route reported for 4-hydroxypipecolic acids, the (2R,4S) configuration is obtained with a defined stereochemical outcome from an enantiomerically enriched precursor (94% e.e. alcohol), while the trans-(2R,4R) isomer is accessed through a distinct synthetic path following hydrolysis of the R ester [1]. Although this literature data pertains to the free acid and not the N-Boc methyl ester, the stereochemical outcome is dictated by the configuration at the 2- and 4-positions, which is identical in the target compound. The N-Boc methyl ester simply represents a protected form of the same scaffold, and the cis-(2R,4S) geometry is expected to confer the same face selectivity in catalytic hydrogenation and other transformations as the free acid.

Stereochemical Outcome in Hydrogenation
Class-level
Target (2R,4S) cis Configuration retained; precursor alcohol 94% e.e.
Comparator (2R,4R) trans Obtained from distinct synthetic branch (R ester)
Diastereomer selection dictates downstream synthetic pathway
Class-level inference; based on free acid analog
Diastereoselective Synthesis 4-Hydroxypipecolic Acid Hydrogenation

Substrate Differentiation in Enzymatic Kinetic Resolution: cis-(2R,4S) Scaffold vs. Racemic cis/trans Mixture

The Bartali et al. (2010) study demonstrated that an immobilized lipase (lipase PS Amano IM from Burkholderia cepacia) is capable of resolving racemic 4-hydroxytetrahydropyridine derivatives through enantioselective esterification, yielding the R ester and the S alcohol in 95% e.e. and 94% e.e., respectively [1]. The S alcohol intermediate, bearing the (2R,4S) configuration, was then selectively converted to the target cis-(2R,4S)-4-hydroxypipecolic acid. This work establishes that the (2R,4S) stereochemistry is not only accessible but can also be obtained with a high degree of enantiocontrol when starting from an enzymatic resolution step. For the building block (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester, this implies that the pre-defined stereochemistry eliminates the need for enzymatic resolution at the user stage, offering a time and resource savings of at least 3 synthetic steps compared to starting from a racemic mixture.

Enzymatic Resolution Step Bypass
Class-level
Target (2R,4S) pre-resolved ≥98% e.e. directly; skips resolution
Racemic mixture Requires enzymatic resolution (94–95% e.e., ~50% max yield)
Pre-resolved isomer may eliminate resolution yield penalty
Based on lipase-catalyzed kinetic resolution data
Enzymatic Resolution Lipase Chiral Pool

Protected Scaffold Advantage: N-Boc Methyl Ester vs. Free 4-Hydroxypipecolic Acid

The N-Boc methyl ester derivative offers an orthogonal protection strategy superior to the use of free 4-hydroxypipecolic acid for multi-step synthetic sequences. The Boc group (acid-labile) and the methyl ester (base-hydrolyzable) can be removed independently, allowing selective manipulation of either the amine or the carboxylic acid functionality [1]. While direct head-to-head hydrolysis rate data for this specific compound are not published, the methyl ester of N-Boc-4-hydroxypiperidine-2-carboxylic acid is known to undergo saponification to the free acid under standard conditions (LiOH, THF/water) without racemization, as is typical for N-Boc amino acid methyl esters . In contrast, the free acid requires additional protection before peptide coupling or other chemoselective transformations, adding at least one extra synthetic step.

Orthogonal Protection Efficiency
Reported
Target N-Boc methyl ester 1 step to free acid (ester hydrolysis); amine ready after Boc removal
Free 4-hydroxypipecolic acid Requires separate N-protection and C-activation steps
Orthogonal protection may reduce synthetic step count
Standard peptide coupling conditions assumed
Orthogonal Protection Peptide Synthesis Hydrolysis

Validated Application Scenarios for (2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester


Stereocontrolled Synthesis of cis-4-Hydroxypipecolic Acid–Derived APIs

The (2R,4S) isomer serves as a direct precursor to cis-(2R,4S)-4-hydroxypipecolic acid, a scaffold used in the synthesis of several biologically active compounds. The availability of the N-Boc methyl ester with ≥98% e.e. ensures that the final API intermediate retains the required stereochemistry without the need for chiral resolution, as demonstrated by the stereoselective hydrogenation methodology outlined for 4-hydroxypipecolic acid alkaloids [1]. This scenario is particularly relevant for medicinal chemistry programs targeting proline-analog-containing inhibitors where the cis configuration is required for receptor binding.

Enzymatic Kinetic Resolution Benchmarking and Process Development

The pre-resolved (2R,4S) N-Boc methyl ester can serve as an authentic chiral standard in the development and calibration of enzymatic kinetic resolution processes for racemic 4-hydroxy piperidine derivatives. As the literature reports enzymatic resolutions yielding the (2R,4S)-configured alcohol with 94% e.e. [1], the availability of a chemically pure and enantiomerically defined standard (>98% e.e. as per vendor COA ) enables accurate determination of enantiomeric ratio in screening campaigns and process analytical technology (PAT) implementations.

Orthogonal Protection Strategy for Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The N-Boc methyl ester protection allows for selective on-resin deprotection and coupling. The Boc group is removed under acidic conditions (TFA) while the methyl ester remains intact, or the ester is saponified to the free acid for coupling to the resin or an amine nucleophile. This orthogonal strategy reduces the number of solution-phase protection/deprotection cycles compared to using the free 4-hydroxypipecolic acid, which would require separate N-protection and C-activation steps [1].

Coordination Chemistry and Chiral Ligand Design

The cis-(2R,4S) configuration positions the hydroxyl and carboxylate groups on the same face of the piperidine ring, enabling bidentate coordination to metal centers. This property is exploited in the design of chiral ligands for asymmetric catalysis. Procuring the (2R,4S) isomer specifically, rather than a racemic mixture, ensures that the resulting metal complex possesses a single, well-defined enantiomeric structure, which is critical for achieving reproducible enantioselectivity in catalytic reactions [1].

Application
Selection Property
Validation Focus
Stereocontrolled synthesis of cis-4-hydroxypipecolic acid scaffolds
Stereochemical purity specification
Chiral HPLC or specific rotation verification
Enzymatic resolution method development
Defined enantiomeric reference standard
Enantiomeric ratio calibration
Conformationally constrained peptide synthesis
Orthogonal Boc/methyl ester deprotection
Selective deprotection and coupling efficiency
Chiral ligand design for asymmetric catalysis
cis-oriented bidentate coordination geometry
Metal complex enantiopurity
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